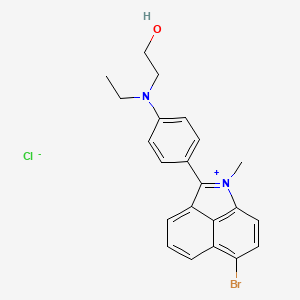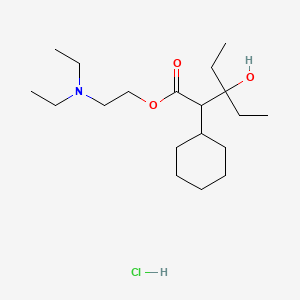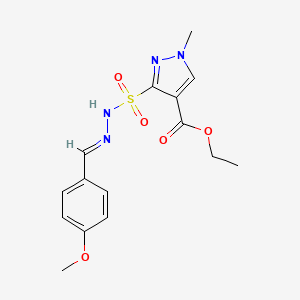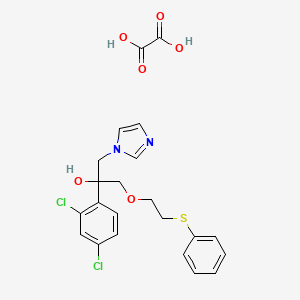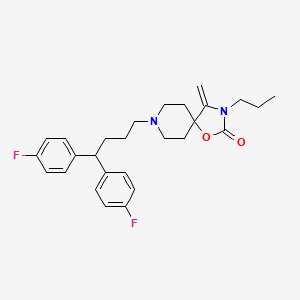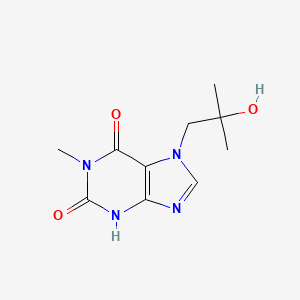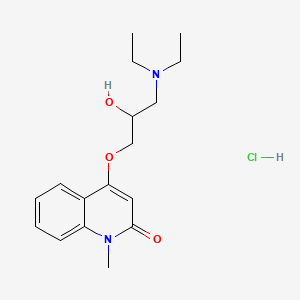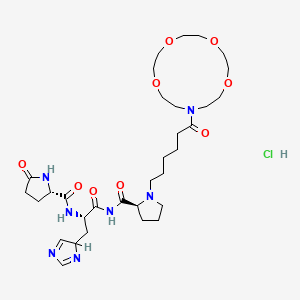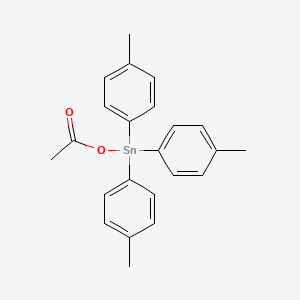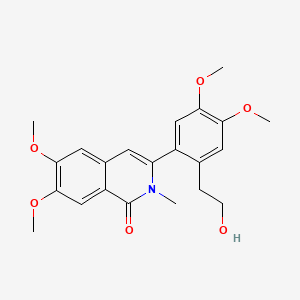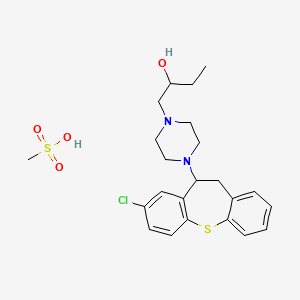
2-Chloro-11-(4-(2-hydroxybutyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-11-(4-(2-hydroxybutyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin methanesulfonate is a complex organic compound that belongs to the class of dibenzothiepin derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-11-(4-(2-hydroxybutyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin methanesulfonate typically involves multiple steps:
Formation of the dibenzothiepin core: This step involves the cyclization of appropriate precursors to form the dibenzothiepin structure.
Chlorination: Introduction of the chlorine atom at the 2-position of the dibenzothiepin core.
Piperazine substitution: The 4-(2-hydroxybutyl)piperazine moiety is introduced through nucleophilic substitution reactions.
Methanesulfonate formation: The final step involves the reaction of the intermediate with methanesulfonic acid to form the methanesulfonate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-11-(4-(2-hydroxybutyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin methanesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the piperazine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or modified piperazine derivatives.
Substitution: Formation of new derivatives with different substituents at the 2-position.
Aplicaciones Científicas De Investigación
2-Chloro-11-(4-(2-hydroxybutyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin methanesulfonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-11-(4-(2-hydroxybutyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin methanesulfonate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-11-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin methanesulfonate
- 2-Chloro-11-(4-(2-hydroxypropyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin methanesulfonate
Uniqueness
2-Chloro-11-(4-(2-hydroxybutyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin methanesulfonate is unique due to the presence of the 2-hydroxybutyl group, which may confer distinct pharmacological properties compared to its analogs with different hydroxyalkyl groups.
Propiedades
Número CAS |
86499-09-4 |
|---|---|
Fórmula molecular |
C23H31ClN2O4S2 |
Peso molecular |
499.1 g/mol |
Nombre IUPAC |
1-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]butan-2-ol;methanesulfonic acid |
InChI |
InChI=1S/C22H27ClN2OS.CH4O3S/c1-2-18(26)15-24-9-11-25(12-10-24)20-13-16-5-3-4-6-21(16)27-22-8-7-17(23)14-19(20)22;1-5(2,3)4/h3-8,14,18,20,26H,2,9-13,15H2,1H3;1H3,(H,2,3,4) |
Clave InChI |
JNPWVBCRMOPCRM-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl)O.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




